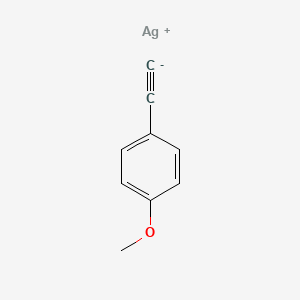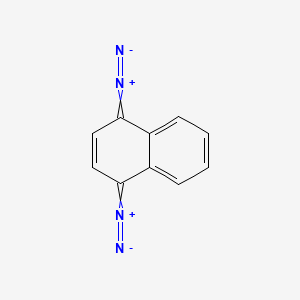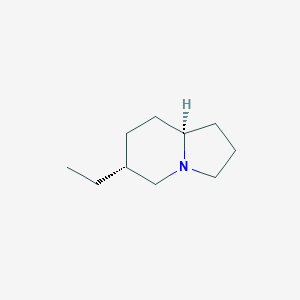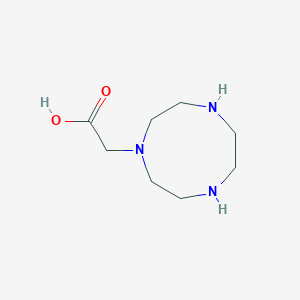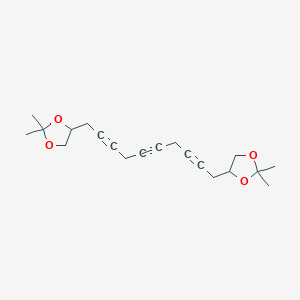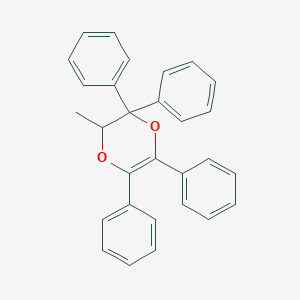![molecular formula C13H21NO4 B14302767 3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) CAS No. 114607-52-2](/img/structure/B14302767.png)
3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) is an organic compound with a complex structure that includes a 4-methylphenyl group and two propane-1,2-diol groups connected by an azanediyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) typically involves the reaction of 4-methylphenylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which is then opened by a nucleophilic attack from a second molecule of 4-methylphenylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[(4-Chlorophenyl)azanediyl]di(propane-1,2-diol): Similar structure but with a chlorine substituent on the aromatic ring.
3,3’-[(4-Nitrophenyl)azanediyl]di(propane-1,2-diol): Contains a nitro group instead of a methyl group on the aromatic ring.
3,3’-[(4-Methoxyphenyl)azanediyl]di(propane-1,2-diol): Features a methoxy group on the aromatic ring.
Uniqueness
3,3’-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol) is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it valuable for various applications.
Propriétés
Numéro CAS |
114607-52-2 |
|---|---|
Formule moléculaire |
C13H21NO4 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
3-[N-(2,3-dihydroxypropyl)-4-methylanilino]propane-1,2-diol |
InChI |
InChI=1S/C13H21NO4/c1-10-2-4-11(5-3-10)14(6-12(17)8-15)7-13(18)9-16/h2-5,12-13,15-18H,6-9H2,1H3 |
Clé InChI |
PFYLLOLAEGILCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(CO)O)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
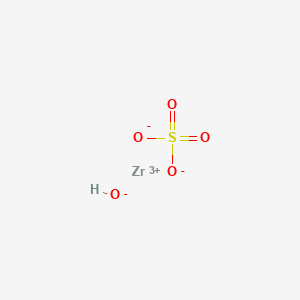
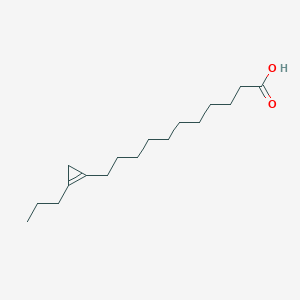
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
